The synthesis of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves several key steps:
These synthetic routes can vary based on available starting materials and desired yields, often optimizing reaction conditions for efficiency and purity .
The molecular structure of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide can be represented as follows:
The structure features:
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide can participate in various chemical reactions:
These reactions can be exploited for modifying the compound's properties or enhancing its biological activity .
The mechanism of action for N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide is not fully elucidated but is hypothesized based on similar compounds. Potential mechanisms include:
Empirical data from biological assays would be necessary to confirm these mechanisms .
The physical properties of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide include:
Key chemical properties include:
These properties are crucial for determining the compound's handling in laboratory settings and potential formulation strategies for therapeutic applications .
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide shows promise in various scientific applications:
Research continues to explore these applications further as new data emerges regarding its efficacy and safety profiles .
The compound N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide (molecular formula: C₁₉H₁₇N₃O₄S; MW: 383.42 g/mol) integrates a planar 1,3,4-oxadiazole ring as its central heterocyclic scaffold . This five-membered aromatic ring (bond angles ≈ 110°) contributes to structural rigidity and π-electron delocalization, enhancing intermolecular interactions with biological targets. The oxadiazole’s C2 position is directly linked to the cinnamamide moiety via an amide (–NH–C=O) bond, while the C5 position connects to the 4-(methylsulfonyl)benzyl group .
The cinnamamide linkage adopts a trans (E)-configuration (J-coupling ≈ 16 Hz), positioning the phenyl ring coplanar with the enone system. This arrangement extends molecular conjugation, evidenced by UV absorbance at λₘₐₓ ≈ 280 nm [10]. The amide carbonyl (C=O; IR stretch: 1670 cm⁻¹) and oxadiazole N3 atom act as hydrogen-bond acceptors, while the amide –NH– (NMR: δ 10.2 ppm) serves as a hydrogen-bond donor. This dual functionality facilitates target binding, as observed in similar antiproliferative cinnamides [10].
Table 1: Key Structural Features of the Oxadiazole-Cinnamamide Core
Structural Element | Properties | Biological Implications |
---|---|---|
1,3,4-Oxadiazole ring | Aromatic, planar, dipole moment ≈ 4.5 D | Enhances DNA/protein intercalation capacity |
Amide linker (–NH–C=O) | trans cinnamoyl group; C=O bond length: 1.23 Å | Enables H-bonding with kinase catalytic sites |
Conjugated π-system | Extended from oxadiazole to cinnamoyl phenyl | Promotes charge transfer; stabilizes ligand-receptor complexes |
Rotatable bonds | 7 (excluding ring bonds) | Balances rigidity and conformational adaptability |
The 4-(methylsulfonyl)benzyl substituent (–SO₂CH₃ at C4 of benzyl) critically modulates steric, electronic, and solubility properties. The sulfonyl group exhibits strong electron-withdrawing effects (Hammett σₚ ≈ 0.72), reducing electron density on the oxadiazole ring by 25% (calculated via DFT) . This polarization enhances electrophilicity at the oxadiazole C2 and C5 positions, promoting nucleophilic interactions in enzymatic pockets.
Sterically, the benzyl group projects orthogonally from the oxadiazole plane, occupying a 7.2 Å × 4.5 Å hydrophobic pocket in target proteins (e.g., carbonic anhydrase II) [2]. The methylsulfonyl moiety improves aqueous solubility (predicted logS = –4.2) compared to non-sulfonylated analogs (logS = –5.8) [3]. This is attributed to the sulfonyl’s high polarity (dipole moment: 4.5 D) and capacity for water H-bonding (solvation energy: –15 kcal/mol).
Table 2: Electronic and Steric Impact of Benzyl Substituent Modifications
Benzyl Substituent | Hammett σₚ | Molar Refractivity | logP | Biological Activity Trend |
---|---|---|---|---|
4-(Methylsulfonyl) | 0.72 | 32.1 | 2.5 | Highest anti-inflammatory activity |
4-(Methylthio) | 0.00 | 45.2 | 3.8 | Moderate antimicrobial activity |
Unsubstituted | 0.00 | 29.9 | 3.1 | Low anticancer activity |
3-(Methylsulfonyl) | 0.72 | 32.1 | 2.5 | Reduced steric compatibility vs. C4 |
Structurally analogous hybrids reveal distinct structure-activity relationships (SAR):
Table 3: Bioactivity Comparison of Key Oxadiazole-Cinnamamide Hybrids
Compound | Structural Variation | Target Activity | Potency (IC₅₀/Kᵢ) |
---|---|---|---|
N-(5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide | C5: 4-(methylsulfonyl)benzyl | COX-2 inhibition / Kinase inhibition | 0.8 µM (COX-2) |
N-(5-(4-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide [3] | C5: 4-(methylthio)phenyl | Antimicrobial | 12.5 µg/mL (S. aureus) |
4-(5-Methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide [2] | C5: Methyl; linker: sulfonamide | Carbonic anhydrase II | 8.2 nM |
Bis-cinnamate triazole [10] | Cinnamate + triazole (no oxadiazole) | B16-F10 melanoma cytotoxicity | 57.7 µM |
The integration of the 4-(methylsulfonyl)benzyl group with the oxadiazole-cinnamamide scaffold creates a synergistic pharmacophore. This design leverages electronic modulation for target engagement, steric bulk for selectivity, and polarity for pharmacokinetic balance—positioning this hybrid as a versatile template for anticancer and anti-inflammatory drug development.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1